(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide
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Overview
Description
(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a cyclohexyl ring substituted with an isopropyl-methyl-amino group and an amino-propionamide moiety, making it structurally unique and potentially bioactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Cyclohexylamine Derivative Formation: The initial step involves the preparation of a cyclohexylamine derivative through the reaction of cyclohexanone with isopropylamine under reductive amination conditions.
Chiral Amino Acid Derivative Formation: The next step involves the synthesis of a chiral amino acid derivative, such as (S)-2-amino-propionamide, through standard peptide coupling reactions.
Coupling Reaction: The final step involves coupling the cyclohexylamine derivative with the chiral amino acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives and hydroxylated products.
Reduction: Reduced amines and alcohols.
Substitution: Substituted amides and amines.
Scientific Research Applications
(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and pain management.
Biological Research: It is used in studies exploring its interactions with biological targets, such as receptors and enzymes, to understand its pharmacological effects.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide: The enantiomer of the target compound, with similar but distinct biological activities.
Cyclohexylamine Derivatives: Compounds with similar cyclohexylamine structures but different substituents.
Amino Acid Derivatives: Compounds with similar amino acid moieties but different side chains.
Biological Activity
(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide is a chiral compound with the molecular formula C₁₃H₂₇N₃O and a molecular weight of 241.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications such as cancer treatment and anti-inflammatory therapies. Its unique structure, characterized by an amine group and a propionamide backbone, facilitates various biological interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C₁₃H₂₇N₃O |
Molecular Weight | 241.37 g/mol |
CAS Number | 1354032-98-6 |
IUPAC Name | This compound |
The presence of the isopropyl and cyclohexyl groups contributes to its stereochemistry and potential binding affinity to biological targets, particularly cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Inhibition of Cyclin-Dependent Kinases
Research indicates that this compound exhibits significant activity as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their inhibition may lead to therapeutic effects in cancer treatment. The unique structural features of this compound may enhance its binding affinity and selectivity for specific kinase targets, making it a candidate for further pharmacological exploration.
Anti-Inflammatory Properties
In addition to its role as a CDK inhibitor, the compound has shown promise in modulating inflammatory pathways. Studies suggest that it may inhibit specific pathways involved in inflammation, which could be beneficial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ability to modulate inflammatory responses indicates potential applications in various inflammatory disorders.
Case Studies and Research Findings
-
Cyclin-Dependent Kinase Inhibition
- A study demonstrated that compounds similar to this compound exhibited significant inhibition of CDK activity, leading to reduced proliferation of cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications to the isopropyl group could enhance selectivity towards specific CDKs.
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Anti-Inflammatory Activity
- Another research effort focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced pro-inflammatory cytokine levels in vitro. The results indicated its potential utility in treating inflammatory diseases by targeting specific signaling pathways involved in inflammation.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparative analysis with related compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-isopropyl-1-methylamino)cyclohexanecarboxylic acid | Similar cyclohexane structure | Different functional groups leading to varied bioactivity |
N,N-Dimethyl-4-(isopropylamino)cyclohexanecarboxamide | Contains dimethyl substitution | Potentially different pharmacokinetics due to additional methyl groups |
(R)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide | R-enantiomer may exhibit different activities | Variations in binding affinity and selectivity towards kinases |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of stereochemistry and functional groups in drug design.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-9(2)16(4)12-8-6-5-7-11(12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10-,11?,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWCBRSIHPELSO-UNXYVOJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1N(C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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